molecular formula C9H8N2O4 B12857889 2-Oxazolidinone, 4-(3-nitrophenyl)-

2-Oxazolidinone, 4-(3-nitrophenyl)-

Cat. No.: B12857889
M. Wt: 208.17 g/mol
InChI Key: AMYOURZSBAFQGZ-UHFFFAOYSA-N
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Description

2-Oxazolidinone, 4-(3-nitrophenyl)- is a heterocyclic organic compound that belongs to the oxazolidinone class Oxazolidinones are known for their broad range of biological activities, particularly their antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 4-(3-nitrophenyl)- typically involves the reaction of isocyanates with epoxides. A common method includes the use of bifunctional phase-transfer catalysts to facilitate the [3+2] coupling reaction between isocyanates and epoxides, yielding 2-oxazolidinones in high yields (up to 92%) under mild conditions (100°C for 12 hours) . Another method involves the ring-opening of aziridines by carbon dioxide, which is a more environmentally friendly approach .

Industrial Production Methods

Industrial production of 2-Oxazolidinone, 4-(3-nitrophenyl)- often employs scalable synthetic routes that ensure high yield and purity. The use of phase-transfer catalysts and solvent-free conditions are preferred to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 4-(3-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced oxazolidinones, and various substituted oxazolidinones, depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Oxazolidinone, 4-(3-nitrophenyl)- involves its interaction with specific molecular targets and pathways. For instance, oxazolidinones are known to inhibit protein synthesis by binding to the bacterial ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex . This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxazolidinone, 4-(3-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

4-(3-nitrophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H8N2O4/c12-9-10-8(5-15-9)6-2-1-3-7(4-6)11(13)14/h1-4,8H,5H2,(H,10,12)

InChI Key

AMYOURZSBAFQGZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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